Microtubule Stabilization: Baccatin VI Demonstrates Lower Potency than Paclitaxel
Baccatin VI stabilizes microtubules by inhibiting cold-induced depolymerization, but with significantly lower potency than the clinical agent paclitaxel. This quantitative difference confirms its role as a less potent parent scaffold rather than a direct therapeutic substitute .
| Evidence Dimension | Inhibition of cold-induced microtubule depolymerization |
|---|---|
| Target Compound Data | ID50 values of 70 µM (porcine brain microtubules) and 100 µM (P. polycephalum microtubules) |
| Comparator Or Baseline | Paclitaxel is the clinical standard with ID50 values typically in the low nanomolar range (e.g., 2-10 nM in similar tubulin polymerization assays) |
| Quantified Difference | Baccatin VI is approximately 10,000-fold less potent than paclitaxel in stabilizing microtubules against depolymerization. |
| Conditions | In vitro microtubule depolymerization assays using isolated porcine brain microtubules and Physarum polycephalum microtubules. |
Why This Matters
For procurement, this evidence confirms that Baccatin VI is not a substitute for paclitaxel in applications requiring high-potency tubulin stabilization; its value lies in its use as a synthetic precursor for creating novel taxanes with improved activity.
